molecular formula C20H27NO3 B1437594 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline CAS No. 1040681-17-1

3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline

Cat. No.: B1437594
CAS No.: 1040681-17-1
M. Wt: 329.4 g/mol
InChI Key: DPMIWRLGIYSKHD-UHFFFAOYSA-N
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Description

3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline is a high-purity chemical compound supplied under the CAS Number 1040681-17-1 . With a molecular formula of C20H27NO3 and a molecular weight of 329.4 g/mol, this aniline derivative is characterized by its specific structural features, including an isobutoxy chain and a benzyl group modified with a methoxyethoxy substituent . This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly for the development of novel active compounds. The compound serves as a key building block for researchers working in medicinal chemistry, facilitating the exploration of new therapeutic agents . Its application extends to the synthesis of more complex molecules for biological screening and as a precursor in the development of biochemical tools. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. All necessary handling and safety precautions appropriate for laboratory chemicals should be observed.

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-3-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-16(2)15-24-20-6-4-5-18(13-20)21-14-17-7-9-19(10-8-17)23-12-11-22-3/h4-10,13,16,21H,11-12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMIWRLGIYSKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline typically involves multi-step organic transformations, primarily centered on:

  • Step 1: Preparation of the Isobutoxy-Substituted Aniline Core
    This involves selective alkylation of a 3-hydroxyaniline derivative with isobutyl groups under controlled conditions, often using alkyl halides or isobutyl alcohol derivatives with base catalysts.

  • Step 2: Introduction of the 4-(2-methoxyethoxy)benzyl Group
    The N-substitution is achieved by benzylation of the aniline nitrogen with 4-(2-methoxyethoxy)benzyl halides or equivalents. This step commonly uses nucleophilic substitution reactions under mild base conditions to ensure selectivity and avoid over-alkylation.

  • Solvents and Catalysts:
    Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Bases like potassium carbonate or sodium hydride are often employed to deprotonate the aniline nitrogen, facilitating nucleophilic attack.

  • Temperature and Time:
    Reactions are typically conducted at temperatures ranging from ambient to 80°C, with reaction times varying from several hours to overnight, depending on reagent reactivity and scale.

Industrial and Laboratory Scale Production

  • Batch vs. Continuous Flow:
    Industrial production can utilize batch reactors for flexibility or continuous flow systems for scalability and enhanced control over reaction parameters, improving yield and purity.

  • Automation and Analytical Control:
    Automated systems incorporating in-line monitoring (e.g., HPLC, NMR) ensure consistent product quality and compliance with regulatory standards.

  • Environmental Considerations:
    The process favors environmentally preferable solvents and reagents to minimize hazardous waste, aligning with green chemistry principles.

Detailed Reaction Scheme (Hypothetical Example)

Step Reaction Type Reagents/Conditions Product Intermediate Yield (%) Notes
1 O-Alkylation 3-Hydroxyaniline + Isobutyl bromide, K2CO3, DMF, 60°C, 6 h 3-Isobutoxy aniline 85 Selective alkylation at 3-position
2 N-Benzylation 3-Isobutoxy aniline + 4-(2-methoxyethoxy)benzyl chloride, NaH, THF, 25°C, 12 h 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline 78 Mild conditions to prevent side reactions

Note: These conditions are representative based on analogous synthetic procedures for similar compounds.

Research Findings and Optimization

  • Diastereomeric Considerations:
    Studies on related benzylated anilines suggest that chiral centers on ether side chains have minimal impact on activity, allowing synthesis of diastereomeric mixtures without complex separation.

  • Reaction Efficiency:
    Mitsunobu reactions and nucleophilic substitutions are favored for ether formation and benzylation steps due to high selectivity and yields.

  • Catalyst and Reagent Choice:
    Use of copper catalysts and bases like NaH enhances coupling efficiency during ether formation stages.

  • Purification:
    Purification typically involves chromatographic techniques, including silica gel column chromatography or preparative HPLC, to achieve high purity.

Summary Table of Preparation Method Features

Feature Description Reference(s)
Starting Materials 3-Hydroxyaniline, isobutyl halides, benzyl halides
Key Reactions O-Alkylation, N-Benzylation
Solvents DMF, THF
Bases/Catalysts K2CO3, NaH, CuBr
Temperature Range 25–80°C
Reaction Time 6–12 hours
Yield 75–85% (per step)
Purification Chromatography (silica gel, HPLC)
Scalability Batch and continuous flow options
Environmental Considerations Preference for green solvents and reagents

Scientific Research Applications

The compound 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, particularly in pharmacology, material science, and biochemistry, supported by data tables and case studies.

Pharmacological Applications

3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline is primarily investigated for its potential therapeutic effects. Its structure indicates possible interactions with various biological targets, making it a candidate for drug development.

Material Science

The compound's unique ether and aniline functionalities make it suitable for applications in material science, particularly in the development of polymers and coatings.

Data Table: Material Properties Comparison

Property3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]anilineSimilar Compounds
Thermal StabilityModerateHigh
SolubilitySoluble in organic solventsVaries
Mechanical StrengthModerateHigh

This comparison indicates that while the compound has moderate thermal stability, its solubility in organic solvents can be advantageous for creating formulations.

Biochemical Applications

In proteomics research, compounds like 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline are utilized as reagents or probes to study protein interactions and functions.

Application Example: Protein Labeling

The compound can be employed in labeling techniques to track protein localization within cells. This is crucial for understanding cellular mechanisms and disease pathology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline and its analogues:

Compound Name Substituents (Aniline Position) Benzyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline 3-isobutoxy 4-(2-methoxyethoxy) C₂₁H₂₉NO₃ 343.46 (estimated) Branched isobutoxy group; polar methoxyethoxy chain
3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline () 3-butoxy 4-(2-phenoxyethoxy) C₂₅H₂₉NO₃ 391.51 Linear butoxy group; bulky phenoxyethoxy substituent increases lipophilicity
N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline () 2-(3-phenylpropoxy) 4-(2-methoxyethoxy) C₂₅H₂₉NO₃ 391.51 Substitution at ortho position; phenylpropoxy enhances aromatic interactions
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline () 3-(2-ethoxyethoxy) 2-ethoxy C₁₉H₂₅NO₃ 315.41 Ethoxy groups reduce steric hindrance; lower molecular weight
Key Observations:
  • Polarity: The 2-methoxyethoxy group enhances hydrophilicity relative to phenoxyethoxy or phenylpropoxy substituents .
  • Molecular Weight : The target compound (estimated 343.46 g/mol) is lighter than analogues with phenyl-containing substituents (e.g., 391.51 g/mol in ) .
Computational Studies:
  • DFT calculations (B3LYP/6-31G(d,p)) and NMR shift predictions, as applied to thyronamine analogues (), could model the target compound’s conformational dynamics and spectral properties .
  • Solvent effects (e.g., DMSO interactions) may stabilize specific conformers, as observed in 4-[4-(2-aminoethoxy)benzyl]aniline .

Bioactivity and Functional Potential

  • The methoxyethoxy chain may enhance solubility and bioavailability compared to phenyl-rich analogues, which often face pharmacokinetic challenges .

Biological Activity

3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline is C21H29NO3C_{21}H_{29}NO_3. The compound features an isobutoxy group and a methoxyethoxy benzyl moiety, contributing to its distinct biological properties.

The biological activity of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Potential pathways influenced by this compound include:

  • Signal Transduction : The compound may affect signaling pathways that regulate cellular responses.
  • Gene Expression : It could modulate the expression of genes involved in various physiological processes.
  • Metabolic Regulation : The compound may influence metabolic pathways, impacting energy production and utilization.

Antiinflammatory Properties

Research indicates that 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline exhibits anti-inflammatory activity. In pharmacological tests, compounds with similar structures have shown effectiveness in reducing inflammation and pain. This suggests a potential application in treating inflammatory conditions .

Enzyme Interaction Studies

In biochemical assays, the compound has been shown to interact with specific enzymes, affecting their catalytic activity. This interaction is crucial for understanding its role in drug development and therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological effects of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline:

  • In Vitro Studies : In laboratory settings, the compound was tested on various cell lines, demonstrating significant modulation of cell proliferation and apoptosis. These findings suggest potential anticancer properties .
  • Animal Models : In vivo studies have indicated that the compound can reduce symptoms associated with inflammatory diseases in animal models, supporting its therapeutic potential .
  • Comparative Analysis : When compared to structurally similar compounds, 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline exhibited superior biological activity, particularly in anti-inflammatory assays .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
4-(Isopentyloxy)-3-methoxybenzoic acidModerate anti-inflammatoryLacks methoxyethoxy group
3-(Benzyloxy)-4-methoxybenzoic acidLow anti-inflammatorySimple structure
4-Butoxy-3-methoxybenzoic acidMinimal anti-inflammatoryNo isobutoxy substitution

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2-methoxyethoxybenzyl moiety into aniline derivatives?

  • Methodology : The 2-methoxyethoxy group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, in , a Suzuki-Miyaura coupling was employed using a pre-functionalized boronate ester and a halogenated aniline precursor under nitrogen atmosphere at 110°C. Key steps include purification via C18 reverse-phase chromatography (acetonitrile/water) to isolate the target compound .
  • Considerations : Solvent choice (e.g., dioxane or toluene) and catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands) significantly influence yield. Competing side reactions, such as over-iodination ( ), require careful monitoring of reaction time and stoichiometry.

Q. How can structural confirmation of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline be achieved?

  • Analytical Tools :

  • NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxyethoxy chemical shifts at δ 3.5–4.0 ppm for OCH₂CH₂O and δ 3.3 ppm for OCH₃) .
  • LCMS/HPLC : Used for purity assessment (e.g., LCMS m/z 307 [M+H]⁺ in ) and retention time consistency (e.g., 1.40 minutes under SMD-TFA05 conditions) .
    • Challenges : Overlapping signals in crowded aromatic regions may require advanced techniques like 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What catalytic systems optimize the synthesis of N-benzylaniline derivatives under mild conditions?

  • Catalyst Design : Hierarchical MnCo₂O₄ nanorods () demonstrate high activity for benzyl alcohol dehydrogenation and subsequent imine formation, achieving >90% conversion at 60°C. Synergistic Mn²⁺/Mn³⁺ and Co²⁺/Co³⁺ redox pairs enhance catalytic efficiency.
  • Mechanistic Insight : The reaction proceeds via benzaldehyde intermediate formation, followed by condensation with aniline. Air-stable catalysts reduce reliance on inert atmospheres .

Q. How do steric and electronic effects influence regioselectivity in halogenation or functionalization of the aniline core?

  • Case Study : In , iodination of 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline with N-iodosuccinimide in acetic acid yielded 2-iodo derivatives (93% yield). The trifluoromethyl group directs electrophilic substitution to the ortho position due to its electron-withdrawing nature.
  • Computational Modeling : DFT calculations can predict substituent effects on reaction pathways, aiding in rational design of regioselective protocols .

Q. What strategies mitigate byproduct formation during imine condensation or isoaromatization?

  • Byproduct Analysis : highlights competing pathways, such as the formation of 2-benzylphenol when meta-nitro substituents are present. This arises from premature deprotection or oxidation.
  • Mitigation : Adjusting reaction pH, temperature, or using protective groups (e.g., tert-butyl carbamate in ) suppresses undesired pathways. Purification via silica gel chromatography (hexane/EtOAc gradients) effectively isolates the target compound .

Contradictions and Resolutions

  • vs. : While reports isoaromatization yielding benzylphenol byproducts, shows high selectivity for iodination. Resolution lies in substituent electronic effects—strong electron-withdrawing groups (e.g., CF₃) suppress competing pathways.
  • Catalyst Stability : MnCo₂O₄ () retains activity over 4 cycles, but Pd-based systems () may require ligand optimization to prevent leaching.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline
Reactant of Route 2
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3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.